4-Pyrrolidinomethyl-4'-trifluoromethylbenzophenone
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Overview
Description
4-Pyrrolidinomethyl-4’-trifluoromethylbenzophenone is a chemical compound with the molecular formula C19H18F3NO and a molecular weight of 333.35 g/mol . It is known for its unique structure, which includes a pyrrolidine ring and a trifluoromethyl group attached to a benzophenone core . This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrrolidinomethyl-4’-trifluoromethylbenzophenone typically involves the reaction of 4-trifluoromethylbenzophenone with pyrrolidine in the presence of a suitable catalyst . The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of 4-Pyrrolidinomethyl-4’-trifluoromethylbenzophenone may involve large-scale batch or continuous flow processes. These methods often utilize advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
4-Pyrrolidinomethyl-4’-trifluoromethylbenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-Pyrrolidinomethyl-4’-trifluoromethylbenzophenone is utilized in various scientific research fields, including:
Mechanism of Action
The mechanism of action of 4-Pyrrolidinomethyl-4’-trifluoromethylbenzophenone involves its interaction with specific molecular targets, such as enzymes and receptors . The pyrrolidine ring and trifluoromethyl group contribute to its binding affinity and selectivity . These interactions can modulate various biochemical pathways, leading to the desired effects .
Comparison with Similar Compounds
Similar Compounds
4-Pyrrolidinomethylbenzophenone: Lacks the trifluoromethyl group, resulting in different chemical properties.
4’-Trifluoromethylbenzophenone: Does not contain the pyrrolidine ring, affecting its reactivity and applications.
Uniqueness
4-Pyrrolidinomethyl-4’-trifluoromethylbenzophenone is unique due to the presence of both the pyrrolidine ring and the trifluoromethyl group, which confer distinct chemical and biological properties . This combination makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
[4-(pyrrolidin-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO/c20-19(21,22)17-9-7-16(8-10-17)18(24)15-5-3-14(4-6-15)13-23-11-1-2-12-23/h3-10H,1-2,11-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOTWJOGQUDWNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642759 |
Source
|
Record name | {4-[(Pyrrolidin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898776-69-7 |
Source
|
Record name | {4-[(Pyrrolidin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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